Enhanced Hydrogen-Bonding Capacity and Polarity Versus 2-(2-Aminoethyl)pyridine
6-(2-Aminoethyl)pyridin-2-amine (C7H11N3) possesses an additional primary amine group compared to 2-(2-aminoethyl)pyridine (C7H10N2), resulting in increased hydrogen-bond donor count (2 vs. 1) and acceptor count (3 vs. 2) as computed by PubChem [1]. This structural difference translates to a lower computed XLogP3-AA value (-0.1) compared to 2-(2-aminoethyl)pyridine (estimated XLogP ≈ 0.5), indicating higher aqueous solubility and polarity [1]. The additional amino group also increases the topological polar surface area (TPSA) from approximately 38 Ų for 2-(2-aminoethyl)pyridine to 64.9 Ų for the target compound [1], a property known to influence membrane permeability and CNS drug-likeness in medicinal chemistry campaigns.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 2-(2-Aminoethyl)pyridine: 1 |
| Quantified Difference | +1 HBD (100% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
The increased hydrogen-bonding capacity directly impacts molecular recognition events in biological targets and coordination geometry in metal complexes, making this compound a more versatile building block for drug discovery and ligand design.
- [1] PubChem. (2025). 6-(2-Aminoethyl)pyridin-2-amine. PubChem Compound Summary for CID 16765950. National Center for Biotechnology Information. View Source
